Publicly Available Co-Crystal Structure with JNK3 at 2.45 Å Resolution: Structural Validation Unavailable for the Higher-Potency Naphthylamide Analog
The target compound (5e) is one of only two exemplars from the Angell et al. series for which a JNK3 co-crystal structure was solved and publicly deposited, providing direct experimental visualization of its ATP-site binding mode at 2.45 Å resolution . Critically, the 1-naphthylamide analog TCS JNK 5a (compound 5a, CAS 312917-14-9)—which exhibits higher biochemical potency (JNK3 pIC50 6.7 vs. approximately 6.4 for 5e)—was not crystallized and has no publicly available co-crystal structure, meaning no direct atomic-level evidence exists to confirm that its binding mode recapitulates that observed for 5e . The 2O2U structure reveals that the 3-cyano substituent of the target compound forms a hydrogen-bond acceptor interaction with the hinge region of the JNK3 ATP-binding site, and the 2-fluorobenzamide carbonyl engages the kinase via the canonical amide–hinge hydrogen-bond network . The ortho-fluorine atom on the benzamide ring occupies a defined electron density pocket adjacent to the hinge, a structural feature absent in the naphthylamide and other non-fluorinated analogs .
| Evidence Dimension | Availability of experimentally determined co-crystal structure with human JNK3 |
|---|---|
| Target Compound Data | PDB 2O2U; X-ray diffraction; resolution 2.45 Å; R-Free 0.281; R-Work 0.232; space group P 21 21 21; unit cell 52.321 × 71.376 × 107.570 Å; ligand 738 (compound 5e) fully resolved in ATP-binding site with defined electron density for 2-fluorobenzamide and 3-cyano substituents |
| Comparator Or Baseline | TCS JNK 5a (compound 5a, CAS 312917-14-9): no publicly available co-crystal structure with JNK2 or JNK3. SP600125 (CAS 129-56-6): co-crystal with JNK1 available (PDB 1UKI) but not with JNK3 under comparable conditions; JNK3 pIC50 = 5.9 under same assay format . |
| Quantified Difference | Structural validation gap: target compound 5e has publicly deposited JNK3 co-crystal; closest in-class analog 5a does not. Resolution: 2.45 Å enables unambiguous placement of the 2-fluorobenzamide moiety and the 3-cyano hinge contact. |
| Conditions | Human JNK3 (MAPK10, residues 39–402) expressed in Escherichia coli; X-ray diffraction at 2.45 Å; ligand 738 co-crystallized; PDB deposition 2006-11-30; associated publication Angell et al. 2007 . |
Why This Matters
For structure-based drug design, fragment-based screening, or computational selectivity engineering, the availability of a validated JNK3 co-crystal structure with defined ligand geometry eliminates the need for docking-based binding-mode speculation and provides a structurally authenticated starting point unavailable with the naphthylamide analog.
- [1] Angell RM, Atkinson FL, Brown MJ, Chuang TT, Christopher JA, Cichy-Knight M, Dunn AK, Hightower KE, Malkakorpi S, Musgrave JR, Neu M, Rowland P, Shea RL, Smith JL, Somers DO, Thomas SA, Thompson G, Wang R. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007 Mar 1;17(5):1296-301. doi: 10.1016/j.bmcl.2006.12.003. PMID: 17194588. View Source
- [2] RCSB PDB. 2O2U: Crystal structure of human JNK3 complexed with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide. Deposited 2006-11-30. Method: X-ray diffraction. Resolution: 2.45 Å. R-Value Free: 0.281. R-Value Work: 0.232. Space Group: P 21 21 21. View Source
